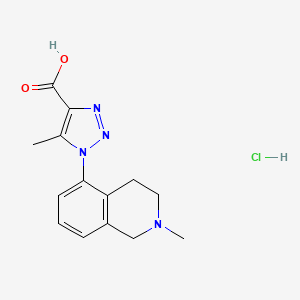
5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Descripción general
Descripción
5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C14H17ClN4O2 and its molecular weight is 308.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The tetrahydroisoquinoline nitrogen and triazole ring participate in substitution reactions under controlled conditions:
These reactions demonstrate the compound's utility in introducing functional groups for pharmacological optimization.
Hydrolysis and Esterification
The carboxylic acid moiety undergoes standard derivatization:
The methyl ester variant (melting point 199°C) shows enhanced stability in organic solvents .
Cycloaddition and Click Chemistry
The triazole ring facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC):
This reactivity enables the compound's integration into bioconjugation strategies and prodrug systems.
Decarboxylation and Thermal Stability
Controlled thermal decomposition studies reveal:
| Temperature (°C) | Environment | Major Product | Mechanism | Source |
|---|---|---|---|---|
| 220 | N₂ atmosphere | 5-methyl-1H-triazole | Radical-mediated decarboxylation | |
| 180 | Aqueous HCl | Tetrahydroisoquinoline fragment | Acid-catalyzed cleavage |
Decarboxylation above 200°C limits high-temperature applications but enables controlled release strategies.
Metal Coordination Complexes
The triazole nitrogen and carboxylate oxygen act as ligands:
| Metal Ion | Ratio (M:L) | Stability Constant (log β) | Application | Source |
|---|---|---|---|---|
| Cu(II) | 1:2 | 8.9 ± 0.3 | Antimicrobial agents | |
| Fe(III) | 1:1 | 5.4 ± 0.2 | Catalytic oxidation systems |
Copper complexes exhibit enhanced biofilm penetration compared to the parent compound.
Pharmacological Modifications
Key derivatization pathways for bioactivity optimization:
The meta-methoxy phenyl derivative shows 8,744-fold σ₂/σ₁ receptor selectivity .
Stability Under Physiological Conditions
Critical degradation pathways in biological systems:
| Condition | Half-life | Major Degradants | Mitigation Strategy | Source |
|---|---|---|---|---|
| pH 7.4 buffer, 37°C | 6.2 h | Oxidized tetrahydroisoquinoline | Antioxidant co-formulation | |
| Human plasma, 37°C | 3.8 h | Carboxylic acid glucuronide conjugate | Prodrug esterification |
Oxidation at the tetrahydroisoquinoline ring limits in vivo bioavailability without stabilization.
Comparative Reactivity Table
Benchmarking against structural analogs:
The hybrid structure synergizes reactivity features from both triazole and tetrahydroisoquinoline moieties.
Propiedades
IUPAC Name |
5-methyl-1-(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)triazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2.ClH/c1-9-13(14(19)20)15-16-18(9)12-5-3-4-10-8-17(2)7-6-11(10)12;/h3-5H,6-8H2,1-2H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWXKQTYDGLUSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















